3-Amino-5-(cyclohexyloxy)phenol
Description
3-Amino-5-(cyclohexyloxy)phenol is a phenolic derivative featuring an amino group at the 3-position and a cyclohexyloxy substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H17NO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11,14H,1-5,13H2 |
InChI Key |
UGRKCBIMKDCWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction where a suitable precursor, such as 3-nitro-5-(cyclohexyloxy)phenol, is reduced to the corresponding amino compound. The reduction can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of 3-Amino-5-(cyclohexyloxy)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, tin(II) chloride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-Amino-5-(cyclohexyloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-(cyclohexyloxy)phenol involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Metal Chelation: It can chelate metal ions, thereby inhibiting metal-catalyzed oxidative processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Amino-5-(cyclohexyloxy)phenol with key analogs:
Key Observations :
- Steric Effects : The bulky cyclohexyloxy group may hinder binding to flat receptor sites compared to smaller substituents.
- Positional Isomerism: 4-(Cyclohexylamino)phenol differs in substituent position and type (amino vs. ether), altering electronic properties and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
